3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a useful research compound. Its molecular formula is C19H12N2O5 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.07462149 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, including derivatives like 3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one, is a notable area of research due to their pharmacological potential. One method involves base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids, leading to the formation of dibenzo[b,f][1,4]oxazepin-11(10H)-ones. This process has been demonstrated to yield 3-nitrodibenzo[b, f][1,4]oxazepin-11(10H)-one from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide, with the possibility of further nitro group replacement under the action of O- and S-nucleophiles (Samet et al., 2006).
Synthetic Utilization
The synthetic utilization of polynitroaromatic compounds includes the preparation of substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. This method yields products of mono- or bis-substitution of the nitro groups, where the nitro group in position 3 is displaced first. This finding is crucial for understanding the reactivity patterns of nitro-substituted benzoannulated seven-membered heterocycles and has implications for the development of novel compounds with potential pharmacological applications (Samet et al., 2005).
Recent Advances in Synthesis
Recent advances in the synthesis of dibenzo[b,f][1,4]oxazepine (DBO) derivatives have highlighted the pharmacological significance of these compounds. New synthetic protocols offer various methods for constructing DBO and DBO derivatives, utilizing cyclocondensation with precursors such as substituted 2-aminophenols and 2-halobenzaldehydes. These advancements provide a foundation for chemists to develop DBO derivatives with pharmacological interest, expanding the potential applications of compounds like this compound (Zaware & Ohlmeyer, 2015).
Properties
IUPAC Name |
9-nitro-7-phenoxy-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c22-19-18-16(25-13-6-2-1-3-7-13)10-12(21(23)24)11-17(18)26-15-9-5-4-8-14(15)20-19/h1-11H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLYFDPFWMNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC3=C2C(=O)NC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.